molecular formula C7H12N2O2 B1469326 3-Ethyl-1-methyl-2,5-piperazinedione CAS No. 1279817-01-4

3-Ethyl-1-methyl-2,5-piperazinedione

Cat. No. B1469326
M. Wt: 156.18 g/mol
InChI Key: JPBVWFMNJSDTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-methyl-2,5-piperazinedione (EMP) is a heterocyclic compound containing an oxygen-containing heterocyclic ring system of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a highly versatile compound with a wide range of applications in synthetic organic chemistry and biochemistry. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

3-Ethyl-1-methyl-2,5-piperazinedione is widely used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the synthesis of amino acids and peptides. In addition, it has been used in the synthesis of various antibiotics, antiviral agents, and anticancer agents.

Mechanism Of Action

3-Ethyl-1-methyl-2,5-piperazinedione acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the formation of carbon–carbon bonds. In addition, it can be used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Biochemical And Physiological Effects

3-Ethyl-1-methyl-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress and to have a positive effect on the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is a highly versatile reagent that can be used in a wide variety of synthetic organic chemistry and biochemistry experiments. The main limitation of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments is that it is a highly reactive compound, and thus it must be handled with care to avoid any potential hazards.

Future Directions

In the future, 3-Ethyl-1-methyl-2,5-piperazinedione could be used in the synthesis of other heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it could be used for the synthesis of various pharmaceuticals, antibiotics, antiviral agents, and anticancer agents. Furthermore, it could be used in the synthesis of various peptides and amino acids. Finally, it could be used in the study of the biochemical and physiological effects of various compounds.

properties

IUPAC Name

3-ethyl-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVWFMNJSDTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-methyl-2,5-piperazinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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